molecular formula C16H19FN2O7S B1669887 Dcfbc CAS No. 564482-79-7

Dcfbc

Katalognummer: B1669887
CAS-Nummer: 564482-79-7
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: IDTMSHGCAZPVLC-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung wird hauptsächlich in der Positronen-Emissions-Tomographie (PET) zur Detektion und Charakterisierung von Prostatakrebs eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

DCFBC wird durch Reaktion von Fluor-18-markiertem Phenylbromid mit dem Vorläufer (S)-2-[3-[®-1-Carboxy-2-thiolethyl]harnstoff]-glutarsäure in ammoniakgesättigtem Methanol bei 60 °C für 10 Minuten synthetisiert. Das Produkt wird anschließend durch C-18-Reversed-Phase-Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt nach dem gleichen Syntheseweg, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung automatisierter Synthesemodule und fortschrittlicher Reinigungsverfahren wie HPLC stellt die Konsistenz und Qualität der Verbindung sicher .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene halogenierte Derivate von this compound ergeben .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DCFBC is synthesized by reacting fluorine-18 labeled phenyl bromide with the precursor (S)-2-[3-[®-1-carboxy-2-thiolethyl]urea]-glutaric acid in ammonia-saturated methanol at 60°C for 10 minutes. The product is then purified using C-18 reversed-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods

The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated synthesis modules and advanced purification techniques like HPLC ensures the consistency and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

DCFBC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Detection

18F-DCFBC has been extensively studied for its efficacy in detecting metastatic prostate cancer through positron emission tomography (PET) imaging. Key findings include:

  • Higher Sensitivity : Studies indicate that 18F-DCFBC PET/CT exhibits superior sensitivity in detecting lesions compared to conventional imaging methods. For example, one study reported that 18F-DCFBC identified a greater number of lesions (592 positive) than conventional imaging (520 positive) in both hormone-naïve and castration-resistant prostate cancer patients .
  • Clinical Impact : The use of 18F-DCFBC PET/CT has led to significant changes in treatment strategies for patients. In a cohort study, approximately 51.2% of patients had their treatment plans altered based on the results from 18F-DCFBC imaging .

Dosimetry and Safety

The dosimetry studies associated with 18F-DCFBC indicate acceptable absorbed dose estimates for diagnostic procedures. The highest absorbed dose was calculated for the kidneys, while doses to other organs like the liver and brain were significantly lower, ensuring safety during clinical applications .

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of 18F-DCFBC in various stages of prostate cancer:

  • Pilot Study : A pilot study involving 110 patients assessed the utility of 18F-DCFBC PET/CT in localized and metastatic prostate cancer. Results showed that this imaging technique could effectively differentiate between benign and malignant lesions, providing crucial information for treatment planning .
  • Comparison with MRI : In another study, 18F-DCFBC PET was compared with multiparametric MRI for detecting primary prostate cancer. While MRI demonstrated higher sensitivity for some cases, 18F-DCFBC PET provided additional insights into metastatic disease not visible on MRI .

Data Tables

The following table summarizes key findings from studies involving this compound:

Study ReferencePatient CohortDetection MethodKey Findings
Metastatic Prostate Cancer18F-DCFBC PET/CTHigher lesion detection rate compared to conventional methods
Biochemical Relapse Patients18F-DCFBC PET/CTTreatment strategy change in 51.2% of patients
Various Stages of Prostate CancerPilot StudyEffective differentiation between benign and malignant lesions
Hormone-Naïve & CRPC PatientsComparative StudySuperior sensitivity and specificity in lesion detection

Wirkmechanismus

DCFBC exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a type II integral membrane protein expressed on the surface of prostate cancer cells. The binding of this compound to PSMA allows for the visualization of prostate cancer cells using PET imaging. The molecular targets and pathways involved include the PSMA protein and its associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von DCFBC

This compound ist einzigartig in seiner hohen Spezifität und Affinität für PSMA, was es zu einem exzellenten Kandidaten für die PET-Bildgebung von Prostatakrebs macht. Seine Fähigkeit, klare und spezifische Bildgebungsergebnisse zu liefern, hebt es von anderen ähnlichen Verbindungen ab .

Biologische Aktivität

Introduction

Dicarboxypropylcarbamoyl-4-fluorobenzyl-L-cysteine (DCFBC) is a radiopharmaceutical that has gained attention for its application in positron emission tomography (PET) imaging, particularly in detecting prostate cancer via targeting the prostate-specific membrane antigen (PSMA). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, biodistribution, and clinical applications based on diverse research findings.

Key Findings

  • Radiochemical Yield and Specific Activity : The average radiochemical yield of 18F^{18}F-DCFBC was reported at 16 ± 6% with specific radioactivities averaging 52 GBq/μmol. This indicates a robust synthesis process suitable for clinical applications .
  • Tumor Uptake : In studies involving SCID mice with PSMA-positive tumors, 18F^{18}F-DCFBC demonstrated significant uptake in tumor tissues. The maximum uptake recorded was 8.16 ± 2.55 %ID/g at 60 minutes post-injection, decreasing to 4.69 ± 0.89 %ID/g at 120 minutes. The tumor-to-muscle ratio was notably high at 20 at the latter time point, suggesting effective targeting of PSMA-expressing tumors .
  • Organ Distribution : The biodistribution studies indicated that the kidneys were the dose-limiting organs for radiation exposure, with an estimated absorbed dose of 0.05 mGy/MBq .

Table: Pharmacokinetic Data of 18F^{18}F-DCFBC

ParameterValue
Radiochemical Yield16 ± 6%
Specific Radioactivity52 GBq/μmol
Maximum Tumor Uptake (%ID/g)8.16 ± 2.55 (60 min)
Tumor/Muscle Ratio20 (120 min)
Dose-Limiting OrganKidney

Imaging Efficacy

  • Comparison with Other Tracers : A study comparing 18F^{18}F-DCFBC and 18F^{18}F-Sodium Fluoride (NaF) in detecting metastatic lesions found that while 18F^{18}F-NaF identified significantly more bone lesions (98.4% detection rate), 18F^{18}F-DCFBC was more effective in identifying soft tissue lesions, highlighting its utility in differentiating between types of metastases .
  • Sensitivity and Specificity : Although the sensitivity of 18F^{18}F-DCFBC for primary prostate cancer was lower than that of MRI, it excelled in detecting high-grade tumors with greater specificity compared to benign conditions like prostatic hypertrophy . This specificity is crucial for clinical decision-making in treatment planning.

Case Studies

  • In a cohort study involving patients with advanced castration-resistant prostate cancer (CRPC), 18F^{18}F-DCFBC PET scans revealed soft tissue metastases that were undetected by conventional imaging methods, underscoring its potential as a superior diagnostic tool .
  • Another clinical trial assessed the pharmacokinetics of 18F^{18}F-DCFBC in patients with localized prostate cancer, demonstrating rapid tumor uptake and clearance from the bloodstream, which supports its use as a reliable imaging agent .

Table: Imaging Characteristics Comparison

Imaging ModalityDetection Rate (%)SensitivitySpecificity
18F^{18}F-NaF98.4HighModerate
18F^{18}F-DCFBCVariableModerateHigh

Eigenschaften

CAS-Nummer

564482-79-7

Molekularformel

C16H19FN2O7S

Molekulargewicht

402.4 g/mol

IUPAC-Name

(2S)-2-[[(1R)-1-carboxy-2-[(4-fluorophenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1

InChI-Schlüssel

IDTMSHGCAZPVLC-RYUDHWBXSA-N

SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Isomerische SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F

Kanonische SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Aussehen

Solid powder

Key on ui other cas no.

564482-79-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DCFBC; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dcfbc
Reactant of Route 2
Dcfbc
Reactant of Route 3
Dcfbc
Reactant of Route 4
Dcfbc
Reactant of Route 5
Dcfbc
Reactant of Route 6
Dcfbc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.